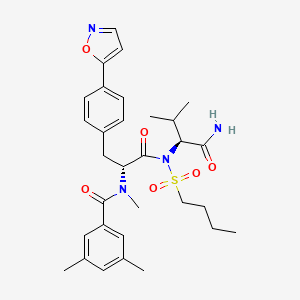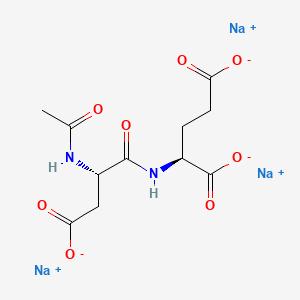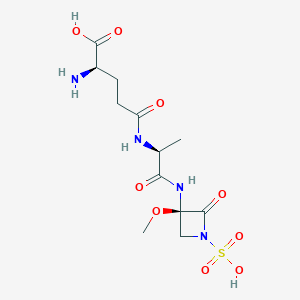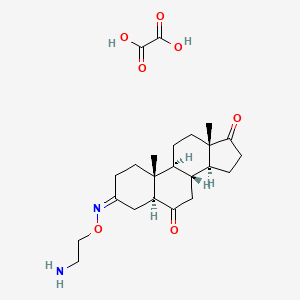
JMS-17-2
Übersicht
Beschreibung
JMS-17-2 ist ein potenter und selektiver Antagonist des CX3C-Chemokinrezeptors 1 (CX3CR1) mit einem IC50-Wert von 0,32 Nanomolar. Diese Verbindung hat ein erhebliches Potenzial gezeigt, die Metastasierung und Kolonisierung von Brustkrebszellen zu reduzieren .
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird JMS-17-2 als Werkzeugverbindung verwendet, um den CX3CR1-Rezeptor und seine Rolle in verschiedenen chemischen Prozessen zu untersuchen.
Biologie
In der biologischen Forschung wird this compound eingesetzt, um die Rolle von CX3CR1 in der Zellsignalisierung, Migration und Immunantwort zu untersuchen.
Medizin
This compound hat sich in der medizinischen Forschung vielversprechend gezeigt, insbesondere in der Erforschung der Krebsmetastasierung. Es wurde festgestellt, dass es die metastatische Aussaat und Kolonisierung von Brustkrebszellen reduziert .
Industrie
In der Industrie wird this compound bei der Entwicklung neuer Therapeutika verwendet, die auf den CX3CR1-Rezeptor abzielen.
Wirkmechanismus
This compound entfaltet seine Wirkungen durch selektive Bindung an den CX3CR1-Rezeptor, wodurch dessen Interaktion mit seinem Liganden, Fractalkin (CX3CL1), gehemmt wird. Diese Hemmung stört die Signalwege, die an Zellmigration, Überleben und Proliferation beteiligt sind, wodurch die Krebszellmetastasierung reduziert wird .
Wirkmechanismus
Target of Action
The primary target of this compound is the CX3CR1 (fractalkine receptor) . This receptor plays a significant role in the metastatic activity of tumor cells, particularly in breast cancer cells .
Mode of Action
The compound acts as an antagonist to the CX3CR1 receptor . It potently antagonizes CX3CR1 signaling in a dose-dependent fashion, as measured by inhibition of ERK phosphorylation . This antagonistic action is aimed at reducing the metastatic seeding of circulating cancer cells to secondary tissues and reducing the progression of established metastases .
Biochemical Pathways
The compound affects the CX3CR1 pathway . By inhibiting the CX3CR1 receptor, it disrupts the signaling that drives cell polarization, adhesion, and migration . This disruption can lead to a decrease in the migration of breast cancer cells .
Result of Action
The antagonistic action of the compound on the CX3CR1 receptor leads to a reduction in the metastatic seeding of circulating cancer cells to secondary tissues . It also reduces the progression of established metastases . In vitro studies have shown that it significantly reduces the migration of breast cancer cells .
Biochemische Analyse
Biochemical Properties
JMS-17-2 interacts with the CX3CR1, a receptor of the CX3C chemokine fractalkine (CX3CL1) . This interaction is crucial in driving cancer cells into the skeleton, activating survival signaling pathways in normal and cancer cells, and promoting cell survival . The compound exerts a dose-dependent inhibition on the ERK phosphorylation of SKBR3 breast cancer cells exposed to 50nM Fractalkine .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to weaken the metastasis and settlement of breast cancer cells . It can prevent circulating tumor cells from transforming into disseminated tumor cells and inhibit the expansion of existing tumor numbers and sizes in both the skeleton and visceral organs .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with the CX3CR1 . This binding inhibits the activation of survival signaling pathways in normal and cancer cells, thereby promoting cell survival .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown a dramatic reduction of tumors in both skeleton and visceral organs in SCID mice over a period of three weeks . This suggests that the compound has long-term effects on cellular function and is stable and resistant to degradation over time .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. In SCID mice with MDA-231 xenograft, a dosage of 10 mg/kg administered intraperitoneally twice a day for three weeks caused a dramatic reduction of tumors in both skeleton and visceral organs .
Metabolic Pathways
Given its interaction with the CX3CR1, it is likely involved in pathways related to cell survival and cancer metastasis .
Transport and Distribution
Given its potent effects on cellular function and survival, it is likely that it is efficiently transported and distributed within cells .
Subcellular Localization
Given its interaction with the CX3CR1, it is likely localized to the cell membrane where the CX3CR1 is typically found .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von JMS-17-2 umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Vorstufen. Zu den wichtigsten Schritten gehören:
Bildung der Kernstruktur: Dies beinhaltet die Reaktion eines substituierten Anilins mit einem Chloracetylchlorid unter Bildung eines Zwischenprodukts.
Cyclisierung: Das Zwischenprodukt wird in Gegenwart einer Base cyclisiert, wodurch die Kernstruktur von this compound gebildet wird.
Funktionalisierung: Die Kernstruktur wird dann durch verschiedene Schritte funktionalisiert, einschließlich Halogenierung, Aminierung und Kupplungsreaktionen, um die notwendigen funktionellen Gruppen einzuführen.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, ist jedoch für die Großproduktion optimiert. Dies beinhaltet:
Optimierung der Reaktionsbedingungen: Verwendung von Katalysatoren und Lösungsmitteln, die für großtechnische Reaktionen geeignet sind.
Reinigung: Anwendung von Techniken wie Kristallisation und Chromatographie, um eine hohe Reinheit zu erreichen.
Qualitätskontrolle: Sicherung von Konsistenz und Qualität durch strenge Tests und Validierungsprozesse.
Analyse Chemischer Reaktionen
Arten von Reaktionen
JMS-17-2 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Es kann auch reduziert werden, um verschiedene reduzierte Produkte zu bilden.
Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere an den halogenierten Positionen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitution: Reagenzien wie Natriumiodid und Kaliumcarbonat werden üblicherweise verwendet.
Hauptprodukte
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Fasiglifam (TAK-875): Ein weiterer CX3CR1-Antagonist mit unterschiedlichen strukturellen Eigenschaften.
GW9508: Eine Verbindung mit ähnlicher Rezeptor-Zielsetzung, aber unterschiedlichen pharmakokinetischen Profilen.
Einzigartigkeit
JMS-17-2 ist aufgrund seiner hohen Selektivität und Potenz für den CX3CR1-Rezeptor einzigartig, was es zu einem wertvollen Werkzeug sowohl in der Forschung als auch in der therapeutischen Entwicklung macht .
Wenn Sie spezielle Fragen haben oder weitere Details benötigen, zögern Sie bitte nicht, uns zu fragen!
Eigenschaften
IUPAC Name |
5-[3-[4-(4-chlorophenyl)piperidin-1-yl]propyl]pyrrolo[1,2-a]quinoxalin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN3O/c26-21-10-8-19(9-11-21)20-12-17-27(18-13-20)14-4-16-29-23-6-2-1-5-22(23)28-15-3-7-24(28)25(29)30/h1-3,5-11,15,20H,4,12-14,16-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSMCMULWWHMIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=C(C=C2)Cl)CCCN3C4=CC=CC=C4N5C=CC=C5C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
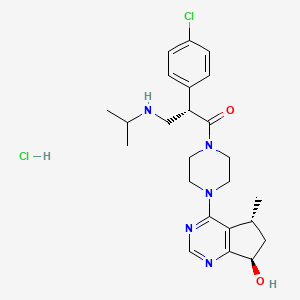
![3-[4-(Dimethylamino)-2-butynyloxy]-2-isoxazoline](/img/structure/B608119.png)
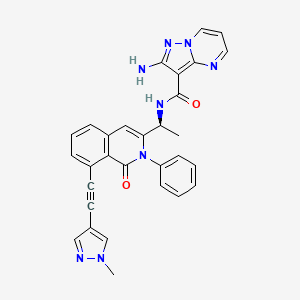
![1-[(4-fluorophenyl)methyl]-6-hydroxy-2-sulfanylidene-5-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)pyrimidin-4-one](/img/structure/B608122.png)
![(5-methoxy-1,2-dimethyl-4,7-dioxoindol-3-yl)methyl 2-[3-(dimethylamino)-6-oxoxanthen-9-yl]benzoate](/img/structure/B608124.png)
![4-[[(2Z)-2-[(2E)-2-[3-[(E)-2-[3-[(4-carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid;bromide](/img/structure/B608125.png)
